1-[(Pentadecafluoroheptyl)oxy]octane
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Overview
Description
1-[(Pentadecafluoroheptyl)oxy]octane: is a fluorinated organic compound known for its unique chemical properties. The presence of a long perfluorinated chain imparts significant hydrophobicity and chemical stability, making it a compound of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Pentadecafluoroheptyl)oxy]octane typically involves the reaction of octanol with pentadecafluoroheptyl iodide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and chromatography is essential to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1-[(Pentadecafluoroheptyl)oxy]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols.
Substitution: Nucleophilic substitution reactions are common, where the fluorinated chain can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(Pentadecafluoroheptyl)oxy]octane has a wide range of applications in scientific research:
Chemistry: Used as a surfactant or emulsifier in various chemical reactions due to its hydrophobic nature.
Biology: Employed in the study of membrane proteins and lipid bilayers, as it can mimic the hydrophobic environment of cell membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the production of specialty coatings and materials that require high chemical resistance and low surface energy.
Mechanism of Action
The mechanism of action of 1-[(Pentadecafluoroheptyl)oxy]octane is primarily based on its ability to interact with hydrophobic environments. The perfluorinated chain can insert into lipid bilayers, altering membrane properties and affecting the function of membrane-associated proteins. This interaction can influence various molecular pathways, including signal transduction and membrane transport processes.
Comparison with Similar Compounds
Perfluorooctane: Another fluorinated compound with similar hydrophobic properties but a shorter perfluorinated chain.
Perfluorodecalin: Known for its use in oxygen transport and blood substitutes due to its high oxygen solubility.
Perfluorooctyl bromide: Used in medical imaging and as a contrast agent.
Uniqueness: 1-[(Pentadecafluoroheptyl)oxy]octane stands out due to its longer perfluorinated chain, which provides enhanced hydrophobicity and chemical stability compared to shorter-chain fluorinated compounds. This makes it particularly useful in applications requiring extreme chemical resistance and low surface energy.
Properties
CAS No. |
91913-68-7 |
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Molecular Formula |
C15H17F15O |
Molecular Weight |
498.27 g/mol |
IUPAC Name |
1-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptoxy)octane |
InChI |
InChI=1S/C15H17F15O/c1-2-3-4-5-6-7-8-31-15(29,30)13(24,25)11(20,21)9(16,17)10(18,19)12(22,23)14(26,27)28/h2-8H2,1H3 |
InChI Key |
JZBJPNXXZPXDQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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